2-Methyl-1-(piperazin-1-yl)propan-2-ol
Overview
Description
“2-Methyl-1-(piperazin-1-yl)propan-2-ol” is a chemical compound with the molecular formula C8H18N2O . It is also known by the IUPAC name 2-methyl-1-(1-piperazinyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “2-Methyl-1-(piperazin-1-yl)propan-2-ol” is 1S/C8H18N2O/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-1-(piperazin-1-yl)propan-2-ol” is 158.24 . It is a solid at room temperature .Scientific Research Applications
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Antiproliferative Activity in Cancer Research
- Field : Oncology
- Application : This compound has been used in the synthesis of derivatives that have shown antiproliferative effects against human cancer cell lines .
- Method : The derivatives were synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .
- Results : Compounds 6d, 6e, and 6i showed good activity on all cell lines except K562, whereas the other compounds in the series exhibited moderate activity .
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Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives, which can be synthesized using this compound, have shown diverse biological activities .
- Method : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Antifungal Activity
- Field : Mycology
- Application : This compound has been used in the synthesis of benzimidazole containing antifungal agents .
- Method : Different substituted aryl piperazines, N-methyl-2-[α-(chloro)piperazin-1-yl] ethyl benzimidazole nucleus, were synthesized .
- Results : The synthesized compounds were evaluated for their antifungal activity against Candida albicans .
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Antimicrobial Activity
- Field : Microbiology
- Application : This compound has been used in the study of the antimicrobial activity of PNT against strains of S. epidermidis, S. aureus, and MRSA .
- Method : The underlying mechanisms of the antimicrobial activity were investigated .
- Results : The results of this study are not specified in the source .
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Derivatization Reagent for Carboxyl Groups on Peptides
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Anti-tubercular Activity
- Field : Pharmacology
- Application : This compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- Method : These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
- Results : The results of this study are not specified in the source .
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Derivatization Reagent for Carboxyl Groups
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Synthesis of Pyrazine Derivatives
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-piperazin-1-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRIPUTKCTCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293044 | |
Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(piperazin-1-yl)propan-2-ol | |
CAS RN |
156339-46-7 | |
Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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